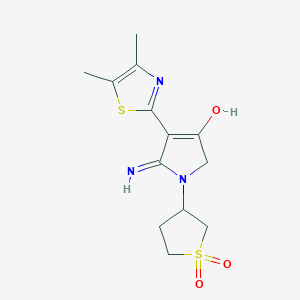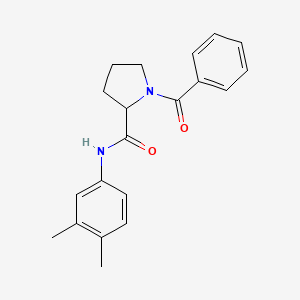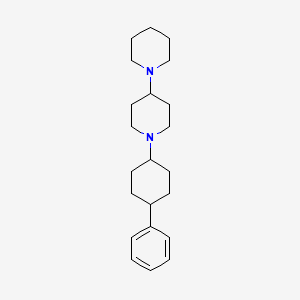
4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,3-diol is an organic compound that belongs to the class of oxane derivatives. These compounds are characterized by their oxane ring structure, which is a six-membered ring containing one oxygen atom. The presence of phenylmethoxy groups adds to the complexity and potential reactivity of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,3-diol typically involves the protection of hydroxyl groups followed by the formation of the oxane ring
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the oxane ring.
Reduction: Reduction reactions can be used to modify the phenylmethoxy groups or to reduce any oxidized forms of the compound.
Substitution: The phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like hydroxide ions or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be studied for its interactions with biological molecules or its potential as a drug candidate.
Medicine: Could be explored for therapeutic properties or as a precursor to pharmaceuticals.
Industry: May be used in the production of polymers, resins, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action for 4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,3-diol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The phenylmethoxy groups could play a role in binding to molecular targets, while the oxane ring might affect the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Bis(phenylmethoxy)oxane-2,3-diol: Lacks the phenylmethoxymethyl group, which may affect its reactivity and applications.
6-(Phenylmethoxymethyl)oxane-2,3-diol: Similar structure but with fewer phenylmethoxy groups, potentially leading to different chemical properties.
Uniqueness
4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,3-diol is unique due to the combination of phenylmethoxy and phenylmethoxymethyl groups, which can influence its chemical behavior and potential applications. The specific arrangement of these groups may offer advantages in certain synthetic or industrial processes.
Propiedades
IUPAC Name |
4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxane-2,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c28-24-26(32-18-22-14-8-3-9-15-22)25(31-17-21-12-6-2-7-13-21)23(33-27(24)29)19-30-16-20-10-4-1-5-11-20/h1-15,23-29H,16-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEIBZGLRQJURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-methoxyphenyl)-N-methyl-N-[[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]methanamine](/img/structure/B6053993.png)
![3-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)propanamide](/img/structure/B6053995.png)
![3-[(1Z)-2-hydroxyprop-1-en-1-yl]quinoxalin-2(1H)-one](/img/structure/B6054005.png)
![1-[3-Benzyl-3-(hydroxymethyl)piperidin-1-yl]-2-phenylethane-1,2-dione](/img/structure/B6054027.png)
![3-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6054028.png)

![[2-({3-chloro-4-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6054047.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B6054056.png)
![1-[2-Methoxy-5-[(2-propan-2-yloxyethylamino)methyl]phenoxy]-3-piperidin-1-ylpropan-2-ol](/img/structure/B6054060.png)
![3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6054067.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B6054079.png)

![1-[2-Hydroxypropyl(3-methylsulfanylpropyl)amino]propan-2-ol](/img/structure/B6054093.png)
